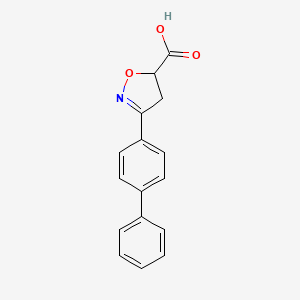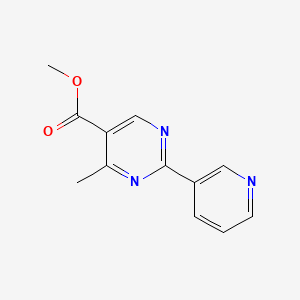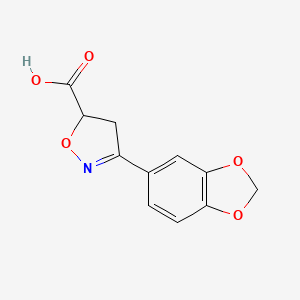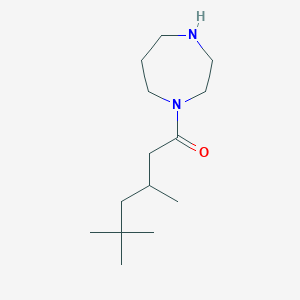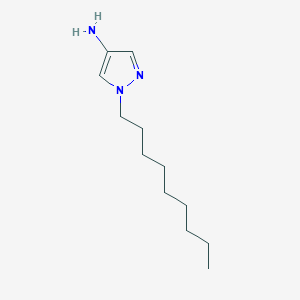![molecular formula C14H10ClNO3 B6353155 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one CAS No. 1159981-01-7](/img/structure/B6353155.png)
6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one, also known as CBDO, is a novel heterocyclic compound with a broad range of potential applications in the field of medicinal chemistry. It is a versatile building block for the synthesis of biologically active compounds, such as drugs, and as such has been the subject of numerous research studies.
科学的研究の応用
6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one has been studied extensively for its potential medicinal properties. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-viral activities, and has been used in the development of drugs for the treatment of cancer, HIV, and other diseases. Additionally, this compound has been used in the synthesis of various bioactive molecules, such as small molecule inhibitors of protein-protein interactions and inhibitors of signal transduction pathways.
作用機序
The exact mechanism of action of 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been suggested that this compound may also act as a modulator of protein-protein interactions and signal transduction pathways.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-bacterial, and anti-viral activities. Additionally, it has been shown to possess antioxidant, anti-cancer, and anti-diabetic properties. Furthermore, it has been reported to have a protective effect against oxidative stress and to be effective in the treatment of neurological disorders.
実験室実験の利点と制限
The use of 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, its synthesis is straightforward and can be achieved in a short period of time. However, there are some limitations to the use of this compound in lab experiments. For example, it is not soluble in water and therefore must be dissolved in an organic solvent before use. Additionally, it is not suitable for use in studies involving animals, as it is toxic in large doses.
将来の方向性
The potential applications of 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one are vast and there are numerous future directions for research. For example, further studies are needed to better understand the mechanism of action of this compound and to identify other potential therapeutic applications. Additionally, further research is needed to develop more efficient synthetic methods for the production of this compound. Finally, further studies are needed to investigate the potential toxicity of this compound and to identify any potential adverse effects.
合成法
The synthesis of 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one can be achieved through various routes, including the reaction of 4-chlorobenzaldehyde with ethyl 2-oxo-1,2-dihydrobenzo[d]oxazole-5-carboxylate in the presence of an acid catalyst. This method yields this compound in good yields with a high purity. Other methods, such as the reaction of 4-chlorobenzaldehyde with ethyl 2-oxo-1,2-dihydrobenzo[d]oxazole-5-carboxylate in the presence of a base catalyst, have also been reported.
特性
IUPAC Name |
6-[(4-chlorophenyl)methoxy]-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-10-3-1-9(2-4-10)8-18-11-5-6-12-13(7-11)19-14(17)16-12/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXNILLDNBIRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)NC(=O)O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


